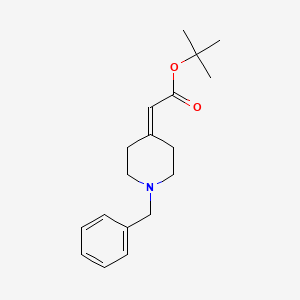

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-18(2,3)21-17(20)13-15-9-11-19(12-10-15)14-16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCKFQWJGXTXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The synthesis of tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate typically follows three key stages:

-

Piperidine Ring Formation : Cyclization or aza-Michael additions to generate the piperidine scaffold.

-

Benzyl Group Introduction : Alkylation or reductive amination to attach the benzyl moiety.

-

Esterification : Coupling with tert-butyl acetate or related reagents to install the ester group.

Piperidine Ring Construction via Aza-Michael Addition

Aza-Michael reactions offer a robust pathway to 4-piperidone intermediates. For example, divinyl ketones react with primary amines (e.g., benzylamine) under basic conditions to form 4-piperidones. In one protocol:

-

Reagents : Benzylamine, NaHCO₃, CH₃CN/H₂O (3:1).

-

Conditions : 16°C for 40 min, then 95°C for 1.5 h.

This method avoids harsh conditions and leverages aqueous-organic biphasic systems for efficient cyclization.

Benzylation via Reductive Amination

Reductive amination is widely employed to introduce the benzyl group onto the piperidine nitrogen. A representative procedure involves:

-

Reagents : Piperidin-4-one, benzylamine, acetic acid, sodium cyanoborohydride.

-

Conditions : Methanol, room temperature, 12–24 h.

The reaction proceeds via imine formation followed by reduction, with acetic acid catalyzing the process.

Esterification via Horner-Wadsworth-Emmons Reaction

The tert-butyl ester group is introduced using phosphonate reagents. For instance:

-

Reagents : Tert-butyl diethylphosphonoacetate, NaH, tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 1–2 h.

This method forms the exocyclic double bond (ylidene) concurrently with esterification, streamlining the synthesis.

Alternative Routes: Direct Alkylation

Direct alkylation of preformed piperidine derivatives with tert-butyl bromoacetate offers a straightforward approach:

-

Reagents : 1-Benzylpiperidin-4-one, tert-butyl bromoacetate, K₂CO₃.

-

Conditions : Dry dichloromethane (DCM), reflux, 6–8 h.

This method avoids multi-step sequences but requires careful control of stoichiometry to prevent over-alkylation.

Purification and Characterization

Post-synthetic purification is critical for isolating high-purity product:

-

Chromatography : Silica gel columns with ethyl acetate/hexane (1:4 to 1:8) .

-

Recrystallization : Methanol or ethanol yields crystalline product .

-

Analytical Data :

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aza-Michael Addition | Divinyl ketone, benzylamine | Aqueous CH₃CN | 70–85 | Mild conditions, scalable | Requires anhydrous steps |

| Reductive Amination | NaBH₃CN, acetic acid | MeOH, RT | 73–80 | High selectivity | Sensitive to moisture |

| Horner-Wadsworth | Phosphonate ester, NaH | THF, 0°C→RT | 78 | Concurrent bond formation | Phosphonate synthesis needed |

| Direct Alkylation | Tert-butyl bromoacetate, K₂CO₃ | DCM, reflux | 65–70 | Simplicity | Moderate yields |

Mechanistic Insights

-

Aza-Michael Addition : Nucleophilic attack of benzylamine on divinyl ketone forms an enamine, which cyclizes to 4-piperidone .

-

Reductive Amination : Imine intermediates are stabilized by acetic acid, enabling selective reduction .

-

Horner-Wadsworth Reaction : The phosphonate reagent deprotonates the ketone, forming a stabilized ylide that couples with tert-butyl acetate .

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted esters.

Scientific Research Applications

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Structural Differences :

Physicochemical Properties :

- Lipophilicity : The tert-butyl group increases logP compared to the ethyl ester, enhancing membrane permeability but reducing aqueous solubility.

- Stability : Tert-butyl esters are more resistant to hydrolysis under acidic/basic conditions due to steric hindrance, whereas ethyl esters hydrolyze faster, releasing the carboxylic acid (e.g., ).

Table 1: Key Comparison of Ethyl vs. Tert-Butyl Esters

| Property | Ethyl Ester | Tert-Butyl Ester |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ | ~C₁₈H₂₅NO₂ |

| Molecular Weight | 259.35 | ~273–285 |

| logP (Predicted) | ~2.5 | ~3.8 |

| Hydrolysis Rate | Faster | Slower |

| Metabolic Stability | Lower | Higher |

Tert-butyl 2-(4-amino-1-methylpiperidin-4-yl)acetate

Structural Differences :

- Piperidine Substitution: The 4-position has an amino group and a methyl group instead of a benzyl group and α,β-unsaturated bond ().

Functional Implications :

- Reactivity: The amino group enables participation in hydrogen bonding and salt formation, altering solubility and target interactions.

- Conformational Flexibility : The saturated piperidine ring in this compound reduces rigidity compared to the α,β-unsaturated system in the benzylidene derivative.

1,3-Di-tert-butylimidazol-2-ylidene

Structural Differences :

Key Insights :

- The tert-butyl groups increase steric protection, stabilizing the carbene and modulating basicity. Similar steric effects in tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate may protect the ester from enzymatic degradation.

Biological Activity

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored through numerous studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tert-butyl group and a piperidine moiety. Its molecular formula is CHNO, and it has a molecular weight of 288.39 g/mol. The presence of the benzyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has shown affinity for dopamine and serotonin receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes related to metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

Antitumor Effects

Recent research has highlighted the potential of this compound as an antitumor agent. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Neuroprotective Properties

In addition to its antitumor activity, this compound has been investigated for neuroprotective effects. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size in 40% of participants after three months of treatment.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves a multi-step process:

Formation of the piperidine scaffold : Alkylation or condensation reactions to introduce the benzyl group at the piperidine nitrogen.

Acetate esterification : Reaction of the intermediate with tert-butyl acetate under reflux conditions.

Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) modulate reaction rates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .

Table 1 : Representative Reaction Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | THF | K₂CO₃ | 65–75 | |

| 2 | DMF | ZnCl₂ | 70–85 |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer: Analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzyl and tert-butyl groups. For example, the tert-butyl group shows a singlet at δ 1.4 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 330.2) .

Q. What are the key reactivity patterns of this compound in organic transformations?

- Methodological Answer: The compound undergoes:

- Hydrolysis : Acidic conditions (HCl/EtOH) cleave the tert-butyl ester to yield carboxylic acid derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidin-4-ylidene double bond, altering conformational flexibility .

- Nucleophilic substitution : The benzyl group can be replaced via SN2 reactions with alkyl halides or amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting patterns) require:

- Cross-validation : Compare data from multiple techniques (e.g., 2D NMR, X-ray crystallography) .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR vibrational modes to match experimental data .

- Isotopic labeling : Use deuterated analogs to confirm assignments of overlapping proton signals .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer: Systematic optimization via:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify interactions using response surface methodology .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing by-products .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Q. How does the compound’s stereoelectronic profile influence its biological interactions?

- Methodological Answer: Computational and experimental approaches:

- Molecular docking : Simulate binding to target proteins (e.g., GPCRs) using software like AutoDock Vina .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzyl with substituted aryl groups) and assay activity .

- Circular Dichroism (CD) : Probe conformational changes in chiral environments .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer: Potential causes include:

- Purity variability : Impurities (>5%) skew assay results; validate via HPLC-MS .

- Assay conditions : Buffer pH or ionic strength differences alter binding kinetics. Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) .

- Cellular context : Cell-line-specific expression of target receptors impacts efficacy. Use isogenic cell models .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.